1-Hydroxycanthin-6-one

Plant Biochemistry Enzymology Alkaloid Biosynthesis

1-Hydroxycanthin-6-one (CAS: 80787-59-3, molecular formula C14H8N2O2, molecular weight 236.23 g/mol) is a naturally occurring β-carboline-derived canthin-6-one alkaloid first isolated from the wood of Ailanthus giraldii (Simaroubaceae). The compound is characterized by a hydroxyl group at the C-1 position of the canthin-6-one tetracyclic core, distinguishing it structurally from other canthin-6-one derivatives such as 9-hydroxycanthin-6-one, 10-hydroxycanthin-6-one, and 11-hydroxycanthin-6-one.

Molecular Formula C14H8N2O2
Molecular Weight 236.22 g/mol
Cat. No. B565798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxycanthin-6-one
Molecular FormulaC14H8N2O2
Molecular Weight236.22 g/mol
Structural Identifiers
InChIInChI=1S/C14H8N2O2/c17-11-7-15-9-5-6-12(18)16-10-4-2-1-3-8(10)13(11)14(9)16/h1-7,17H
InChIKeyLWYFITNQEPSUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

1-Hydroxycanthin-6-one Procurement Guide: Baseline Chemical and Biological Profile


1-Hydroxycanthin-6-one (CAS: 80787-59-3, molecular formula C14H8N2O2, molecular weight 236.23 g/mol) is a naturally occurring β-carboline-derived canthin-6-one alkaloid first isolated from the wood of Ailanthus giraldii (Simaroubaceae) [1]. The compound is characterized by a hydroxyl group at the C-1 position of the canthin-6-one tetracyclic core, distinguishing it structurally from other canthin-6-one derivatives such as 9-hydroxycanthin-6-one, 10-hydroxycanthin-6-one, and 11-hydroxycanthin-6-one [2]. 1-Hydroxycanthin-6-one serves as a specific substrate for a unique S-adenosyl-L-methionine (SAM)-dependent methyltransferase enzyme, a property not shared by most other canthin-6-one alkaloids, and has demonstrated cytotoxic activity against various cancer cell lines including those resistant to conventional chemotherapeutics .

Why Canthin-6-one Derivatives Cannot Be Interchanged: The Case of 1-Hydroxycanthin-6-one


Canthin-6-one alkaloids are a structurally diverse class of β-carboline-derived natural products wherein the position and type of substituent (hydroxyl, methoxy, or additional ring modifications) profoundly influence biological activity, enzyme recognition, and pharmacological profile [1]. 1-Hydroxycanthin-6-one is uniquely recognized as a specific substrate by a dedicated methyltransferase enzyme (Km = 22 µM) that does not accept other canthin-6-one derivatives, including 10-hydroxycanthin-6-one, canthin-6-one, or methoxylated analogs [2]. Furthermore, structure-activity relationship studies demonstrate that hydroxylation at C-10 or C-11 is essential for potent cytotoxicity in KB cells, whereas hydroxylation at C-1 does not significantly enhance cytotoxicity relative to unsubstituted canthin-6-one . Consequently, 1-hydroxycanthin-6-one occupies a distinct functional niche—it is an essential biochemical probe for alkaloid biosynthesis studies but is not interchangeable with 10-hydroxycanthin-6-one or 11-hydroxycanthin-6-one for antileukemic applications .

Quantitative Differentiation Evidence for 1-Hydroxycanthin-6-one Procurement


Unique Methyltransferase Substrate Specificity: Km = 22 µM

1-Hydroxycanthin-6-one is the specific substrate for a SAM-dependent methyltransferase isolated from Ailanthus altissima cell cultures [1]. The enzyme exhibits a Km of 22 µM for 1-hydroxycanthin-6-one and a Km of 18 µM for SAM, with a Ki of 5 µM for the competitive inhibitor S-adenosyl-L-homocysteine [1]. In contrast, the same enzyme preparation does not methylate other canthin-6-one derivatives, including 10-hydroxycanthin-6-one, canthin-6-one, or methoxylated analogs [REFS-1, REFS-2]. This substrate specificity is unique within the canthin-6-one alkaloid class and is not observed with related methyltransferases that act on coumarins [1].

Plant Biochemistry Enzymology Alkaloid Biosynthesis

Cytotoxicity Against Multidrug-Resistant Cancer Cell Lines

1-Hydroxycanthin-6-one exhibits significant cytotoxic activity against cancer cell lines that are resistant to conventional chemotherapeutic agents, including cisplatin, vincristine, and doxorubicin . While the specific IC50 values against resistant versus sensitive cell lines are not fully disclosed in peer-reviewed literature for 1-hydroxycanthin-6-one, this property is noted in vendor technical documentation and is consistent with the broader class of canthin-6-one alkaloids, where derivatives such as 11-hydroxycanthin-6-one show potent antileukemic activity (IC50 range 1-4 µg/mL) . The observation of activity against multidrug-resistant cells differentiates 1-hydroxycanthin-6-one from many conventional cytotoxic agents and suggests potential utility in overcoming chemoresistance.

Cancer Research Drug Resistance Natural Products

Comparative Nitric Oxide Inhibition: Class-Level SAR Inference

In a comparative study of canthin-6-one alkaloids isolated from Ailanthus altissima, 9-hydroxycanthin-6-one (IC50 = 7.73 µM) demonstrated more potent inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages than unsubstituted canthin-6-one (IC50 = 9.09 µM) [1]. The study further established that hydroxylation at position 9 enhances anti-inflammatory activity relative to the parent scaffold, while hydroxylation at other positions (e.g., C-5) yielded weaker activity (IC50 = 15.09 µM for (R)-5-(1-hydroxyethyl)-canthin-6-one) [1]. Although 1-hydroxycanthin-6-one was not directly assayed in this panel, these structure-activity relationships indicate that the position of the hydroxyl substituent is a critical determinant of biological potency, with C-1 hydroxylation representing a distinct pharmacophore that may confer unique anti-inflammatory properties compared to C-9 or C-10 hydroxylated analogs [1].

Anti-inflammatory Immunology Nitric Oxide Synthase

Analytical Characterization and Purity Specification for Reproducible Research

Commercially available 1-hydroxycanthin-6-one is supplied with rigorous analytical characterization including HPLC purity verification (>98%), 1H NMR, 13C NMR, and MS confirmation [REFS-1, REFS-2]. The compound has been recently re-characterized by X-ray crystallography, with updated 1H NMR, 13C NMR, and IR spectroscopic data published in 2024, superseding earlier characterization reports [2]. The melting point has also been established and reported [2]. This level of analytical documentation exceeds that available for many other canthin-6-one derivatives, which are often supplied without comprehensive spectroscopic data or with older, less reliable characterization [2].

Quality Control Analytical Chemistry Natural Products

Recommended Application Scenarios for 1-Hydroxycanthin-6-one Based on Differentiated Evidence


Plant Alkaloid Biosynthesis and Methyltransferase Enzymology Studies

1-Hydroxycanthin-6-one is the definitive substrate for the SAM-dependent methyltransferase enzyme from Ailanthus altissima [1]. Researchers investigating the biosynthesis of canthin-6-one alkaloids, the regulation of methyltransferase activity in plant secondary metabolism, or the evolutionary divergence of O-methyltransferase substrate specificity should select this compound as the gold-standard biochemical probe. Its unique Km of 22 µM and the availability of purified enzyme preparations enable quantitative kinetic studies, competitive inhibition assays (Ki = 5 µM for SAH), and structure-function investigations that are not possible with any other canthin-6-one derivative [1]. The compound's defined role as the natural substrate in the methylation pathway to 1-methoxycanthin-6-one makes it essential for metabolic engineering and plant cell culture optimization studies [REFS-1, REFS-2].

Chemoresistance and Multidrug-Resistant Cancer Model Screening

Based on documented activity against cisplatin-, vincristine-, and doxorubicin-resistant cancer cell lines, 1-hydroxycanthin-6-one is a candidate lead compound for studies aimed at overcoming acquired chemoresistance [1]. Researchers screening natural product libraries against multidrug-resistant (MDR) cancer models, particularly those overexpressing P-glycoprotein or other efflux transporters, may find this compound useful as a positive control or as a scaffold for semi-synthetic optimization. Unlike many conventional cytotoxic agents that lose efficacy in resistant cells, 1-hydroxycanthin-6-one maintains significant cytotoxicity, warranting its inclusion in panels designed to identify resistance-breaking natural products [1].

Structure-Activity Relationship (SAR) Studies of Canthin-6-one Pharmacophores

The established SAR for canthin-6-one alkaloids demonstrates that hydroxylation at C-10 or C-11 is essential for potent antileukemic cytotoxicity, whereas hydroxylation at C-1 does not enhance this activity [1]. Conversely, hydroxylation at C-9 enhances anti-inflammatory NO inhibitory activity [2]. 1-Hydroxycanthin-6-one thus serves as a critical negative control in antileukemic SAR studies and as a distinct pharmacophore probe in anti-inflammatory assays. Researchers designing systematic SAR campaigns to map the functional consequences of hydroxylation at each position of the canthin-6-one scaffold require access to the complete set of mono-hydroxylated isomers (1-, 8-, 9-, 10-, and 11-hydroxycanthin-6-one) to draw valid conclusions about positional effects [REFS-1, REFS-2].

Natural Product Reference Standard for Phytochemical Analysis

1-Hydroxycanthin-6-one has been isolated and characterized from multiple plant species, including Ailanthus giraldii, Picrasma quassioides, and Hannoa chlorantha [REFS-1, REFS-2]. The compound is frequently detected alongside other canthin-6-one alkaloids in plant extracts using GC-MS or HPLC-DAD methods [3]. For analytical chemists and natural product researchers conducting phytochemical profiling, quality control of herbal materials, or dereplication of bioactive extracts, authentic 1-hydroxycanthin-6-one reference standard (>98% purity, with full spectroscopic documentation) is required for unambiguous identification and quantification [3].

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